2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Thiophenyl Group: The thiophenyl group is added via a palladium-catalyzed cross-coupling reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(4-phenylpiperidin-1-yl)ethanone: Similar structure but lacks the thiophenyl group.
2-(4-Methoxyphenyl)-1-(4-(pyridin-2-yl)piperidin-1-yl)ethanone: Contains a pyridinyl group instead of a thiophenyl group.
Uniqueness
2-(4-Methoxyphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-6-4-14(5-7-16)13-18(20)19-10-8-15(9-11-19)17-3-2-12-22-17/h2-7,12,15H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSRXMFUPJZMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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